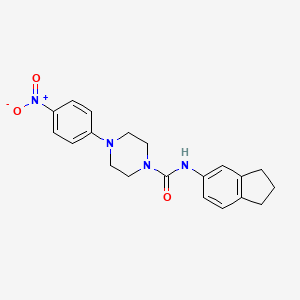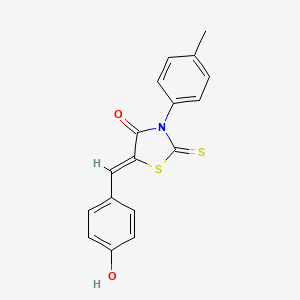![molecular formula C16H13BrFN3O B4759147 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4759147.png)
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide
Overview
Description
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of nicotinamide and has been found to have significant effects on various biological processes. In
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide is not fully understood. However, it has been found to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition leads to a decrease in NAD+ levels, which in turn leads to the inhibition of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide have been extensively studied. This compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. It has also been found to have anti-inflammatory effects and improve glucose homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide in lab experiments is its ability to inhibit the activity of NAMPT. This makes it a useful tool for studying the role of NAD+ in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide in scientific research. One of the most promising directions is in the development of new cancer therapies. This compound has been found to enhance the efficacy of chemotherapy drugs and could be used in combination with other drugs to improve cancer treatment outcomes. Another future direction is in the study of NAD+ metabolism and its role in various biological processes.
Conclusion:
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide is a promising compound that has significant potential for use in scientific research. Its ability to inhibit the activity of NAMPT makes it a useful tool for studying the role of NAD+ in various biological processes. While there are some limitations to its use, the future directions for this compound are promising and could lead to the development of new cancer therapies and a better understanding of NAD+ metabolism.
Scientific Research Applications
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide has been found to have various applications in scientific research. One of the most significant applications is in the study of cancer. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to enhance the efficacy of chemotherapy drugs.
properties
IUPAC Name |
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3O/c17-12-5-11(7-19-9-12)16(22)20-4-3-10-8-21-15-2-1-13(18)6-14(10)15/h1-2,5-9,21H,3-4H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKSXTFTTYCSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,9-diphenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4759064.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4759072.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4759075.png)

![3-amino-2-(aminocarbonyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4759102.png)

![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4759117.png)
![6-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4759119.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4759148.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4759159.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)
![2-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4759175.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-nitrobenzamide](/img/structure/B4759183.png)